Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate
CAS No.:
Cat. No.: VC18755964
Molecular Formula: C18H21BO4
Molecular Weight: 312.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21BO4 |
|---|---|
| Molecular Weight | 312.2 g/mol |
| IUPAC Name | methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylate |
| Standard InChI | InChI=1S/C18H21BO4/c1-17(2)18(3,4)23-19(22-17)13-10-9-12-7-6-8-14(15(12)11-13)16(20)21-5/h6-11H,1-5H3 |
| Standard InChI Key | OBYNAYMAOWAMAQ-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3C(=O)OC)C=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a naphthalene ring system substituted at the 7-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group and at the 1-position with a methyl ester moiety. This arrangement confers both steric bulk and electronic tunability, critical for its reactivity in cross-coupling reactions. The boronic ester group acts as a protected form of boronic acid, enhancing stability while retaining the ability to participate in Suzuki-Miyaura couplings.
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 312.2 g/mol | |
| Solubility | Soluble in DMSO, DMF, THF | |
| Storage Conditions | 2–8°C (short-term); -20°C (long-term) |
The compound’s solubility in polar aprotic solvents facilitates its use in homogeneous catalytic systems, while its stability under refrigeration ensures practical handling in laboratory settings .
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis typically begins with 2-naphthoic acid, which undergoes esterification to form methyl 2-naphthoate. Subsequent borylation using bis(pinacolato)diboron () in the presence of a palladium catalyst (e.g., ) and a base (e.g., potassium carbonate) yields the target compound. The reaction proceeds under inert atmosphere (N or Ar) in dimethylformamide (DMF) at 80–100°C for 12–24 hours.
Reaction Scheme:
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s primary application lies in Suzuki-Miyaura reactions, where it couples with aryl halides (e.g., bromides, iodides) or triflates to form biaryl structures. For example, coupling with 4-bromotoluene in the presence of and in aqueous THF produces 4-methylbiphenyl-2-carboxylate.
Mechanistic Insight:
The boronic ester transmetallates with the palladium catalyst, forming a Pd–aryl intermediate that undergoes reductive elimination to yield the coupled product.
Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)
The naphthalene core enables the construction of PAHs for organic electronics. For instance, coupling with dibromoanthracene derivatives generates extended π-systems used in organic light-emitting diodes (OLEDs).
Industrial Production and Scalability
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance heat/mass transfer and reduce reaction times. A representative setup involves:
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Reactors: Tubular reactors with Pd-coated surfaces to minimize catalyst leaching.
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Throughput: 10–50 kg/day with >85% yield.
Cost Analysis
| Component | Cost Contribution |
|---|---|
| Bis(pinacolato)diboron | 40% |
| Palladium Catalyst | 30% |
| Solvent Recovery | -15% (credit) |
Solvent recycling via distillation reduces net costs by 15%, making the process economically viable.
Comparative Analysis of Structural Analogs
The presence of the phosphonate group in alters electronic properties, favoring phosphorylation reactions, whereas the methoxy group in enhances fluorescence quantum yields .
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